Arphamenine B

Description

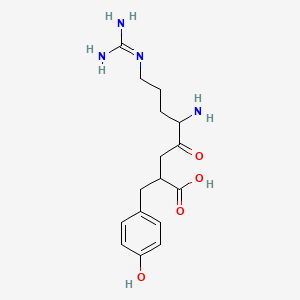

from Chromobacterium violaceum; structure given in second source

Properties

Molecular Formula |

C16H24N4O4 |

|---|---|

Molecular Weight |

336.39 g/mol |

IUPAC Name |

5-amino-8-(diaminomethylideneamino)-2-[(4-hydroxyphenyl)methyl]-4-oxooctanoic acid |

InChI |

InChI=1S/C16H24N4O4/c17-13(2-1-7-20-16(18)19)14(22)9-11(15(23)24)8-10-3-5-12(21)6-4-10/h3-6,11,13,21H,1-2,7-9,17H2,(H,23,24)(H4,18,19,20) |

InChI Key |

RRJCLYMGCZJLBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)C(CCCN=C(N)N)N)C(=O)O)O |

Synonyms |

5-amino-8-guanidino-2-(4-hydroxyphenylmethyl)-4-oxooctanoic acid arphamenine B |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Origin of Arphamenine B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, origin, and biochemical characteristics of Arphamenine B, a potent inhibitor of aminopeptidase B. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways.

Introduction

This compound is a naturally occurring pseudopeptide that has garnered interest for its specific and potent inhibition of aminopeptidase B. First discovered in the early 1980s, it belongs to a class of microbial metabolites with potential applications in biochemical research and as a lead compound for drug discovery. This document details the foundational research that led to its identification and characterization.

Discovery and Origin

This compound was discovered by a team of researchers led by the renowned Japanese scientist Hamao Umezawa, who was instrumental in the discovery of numerous microbial enzyme inhibitors. The producing organism was identified as the Gram-negative bacterium Chromobacterium violaceum.[1][2][3] This bacterium is a common inhabitant of soil and water in tropical and subtropical regions and is known to produce a variety of secondary metabolites.[4]

Physicochemical and Biological Activity Data

This compound's structure and inhibitory activity have been quantitatively characterized. The key data are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₄N₄O₄ | |

| Molecular Weight | 336.39 g/mol |

Table 2: In Vitro Inhibitory Activity of this compound

| Target Enzyme | Substrate | Inhibition Constant (Ki) | Source |

| Aminopeptidase B | L-Arginine p-nitroanilide | 2.5 µM | [5] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments related to the discovery and characterization of this compound, based on the original research.

Fermentation of Chromobacterium violaceum

A detailed protocol for the fermentation of Chromobacterium violaceum to produce this compound was not explicitly provided in the initial discovery papers. However, based on protocols for isolating other metabolites from this bacterium, a general procedure can be outlined.[6][7]

Culture Medium and Conditions:

-

Medium: A suitable medium, such as Luria-Bertani (LB) broth, is used for bacterial growth.[7]

-

Inoculation: A starter culture of Chromobacterium violaceum is used to inoculate the production medium.

-

Incubation: The culture is incubated at a controlled temperature, typically 25-30°C, with shaking for aeration for a period of 48-72 hours to allow for sufficient biomass and secondary metabolite production.[7]

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from the fermentation broth of Chromobacterium violaceum, based on common natural product isolation techniques.

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Detailed Steps:

-

Centrifugation: The fermentation broth is centrifuged to separate the bacterial cells from the supernatant.

-

Supernatant Collection: The supernatant, containing the secreted this compound, is collected.

-

Ion-Exchange Chromatography: The supernatant is passed through a cation-exchange resin column (e.g., Dowex 50W). This compound, being basic, binds to the resin.

-

Elution: The column is washed, and this compound is then eluted with a basic solution, such as ammonium hydroxide.

-

Gel Filtration Chromatography: The eluate is further purified by gel filtration chromatography (e.g., Sephadex G-25) to separate compounds based on size.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using HPLC, yielding pure this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry: To determine the molecular weight and elemental composition.

Aminopeptidase B Inhibition Assay

The inhibitory activity of this compound against aminopeptidase B was determined by measuring the rate of hydrolysis of a synthetic substrate, L-arginine p-nitroanilide.

Assay Protocol:

-

Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), the substrate (L-arginine p-nitroanilide), and the enzyme (aminopeptidase B).

-

Inhibitor Addition: Various concentrations of this compound are added to the reaction mixture.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C).

-

Measurement: The rate of hydrolysis of the substrate is measured spectrophotometrically by monitoring the increase in absorbance due to the release of p-nitroaniline.

-

Data Analysis: The Ki value is determined by analyzing the enzyme kinetics at different substrate and inhibitor concentrations, for example, using a Dixon plot.

Biosynthesis of this compound

The biosynthesis of this compound in Chromobacterium violaceum proceeds from three primary precursors: L-tyrosine, L-arginine, and acetic acid.[1] While the specific enzymes of the this compound biosynthetic pathway have not been fully characterized, a putative pathway can be inferred from studies on the closely related Arphamenine A.[5]

Proposed Biosynthetic Pathway of this compound

Caption: A putative biosynthetic pathway for this compound.

Pathway Description:

-

Transamination: L-tyrosine is converted to p-hydroxyphenylpyruvic acid by a tyrosine aminotransferase.

-

Condensation: p-Hydroxyphenylpyruvic acid undergoes a condensation reaction with acetyl-CoA to form p-hydroxybenzylmalic acid.

-

Reduction and Decarboxylation: p-Hydroxybenzylmalic acid is likely reduced and decarboxylated to yield p-hydroxybenzylsuccinic acid.

-

Amide Bond Formation: The carboxyl group of p-hydroxybenzylsuccinic acid is activated and then ligated to the alpha-amino group of L-arginine.

-

Further Modifications: Subsequent enzymatic steps, which may include reductions and other modifications, lead to the final structure of this compound.

It is important to note that the specific biosynthetic gene cluster responsible for this compound production in Chromobacterium violaceum has not yet been identified and characterized. Further research in this area would provide a more complete understanding of its biosynthesis.

Conclusion

This compound stands as a significant discovery from the golden age of natural product screening. Its specific inhibition of aminopeptidase B, coupled with its microbial origin, makes it a valuable tool for biochemical research and a potential starting point for the development of novel therapeutics. The information presented in this guide provides a solid foundation for researchers and drug development professionals interested in leveraging the properties of this fascinating molecule. Further exploration into its biosynthetic pathway and mechanism of action will undoubtedly unveil new opportunities in the field.

References

- 1. Structure Elucidation, Biosynthetic Gene Cluster Distribution, and Biological Activities of Ketomemicin Analogs in Salinispora - PMC [pmc.ncbi.nlm.nih.gov]

- 2. farmabrasilis.org [farmabrasilis.org]

- 3. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 4. Isolation of Chromobacterium spp. from foods, soil, and water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. banglajol.info [banglajol.info]

- 7. researchgate.net [researchgate.net]

Arphamenine B: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arphamenine B is a naturally occurring pseudodipeptide that has garnered interest within the scientific community for its potent and selective inhibitory activity against aminopeptidase B. This enzyme plays a crucial role in the processing of various peptides by cleaving N-terminal arginine and lysine residues. The ability of this compound to specifically modulate the activity of aminopeptidase B makes it a valuable tool for studying peptide metabolism and a potential lead compound in drug discovery programs. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its mechanism of action.

Natural Sources and Biosynthesis

This compound is a secondary metabolite produced by the Gram-negative bacterium, Chromobacterium violaceum.[1][2] This bacterium is also known for producing a range of other bioactive compounds, including the vibrant purple pigment violacein. The biosynthetic pathway of this compound has been elucidated, revealing its origins from common metabolic precursors. The core structure of this compound is derived from acetic acid, L-arginine, and L-tyrosine.[3][4]

Fermentation and Isolation of this compound

The production of this compound is achieved through the fermentation of Chromobacterium violaceum. While specific fermentation yield data for this compound is not extensively reported in publicly available literature, studies on the production of other metabolites by this bacterium, such as violacein, have demonstrated yields in the range of 0.82 to 5.4 g/L under optimized conditions, indicating the potential for significant production of secondary metabolites.[5][6]

Experimental Protocol: Fermentation and Isolation

The following protocol is based on the methodologies described for the isolation of Arphamenines A and B.[1][2]

1. Fermentation:

-

A culture of Chromobacterium violaceum is grown in a suitable liquid medium. While the exact composition can be optimized, a typical medium would contain a carbon source, a nitrogen source, and essential minerals. For example, a medium containing glucose, peptone, yeast extract, and mineral salts would be appropriate.

-

The fermentation is carried out under controlled conditions of temperature (e.g., 28°C), pH (e.g., 7.0), and aeration for a specified period (e.g., 24-48 hours) to allow for bacterial growth and production of this compound.[7]

2. Initial Extraction:

-

Following fermentation, the culture broth is centrifuged to separate the bacterial cells from the supernatant.

-

The supernatant, containing the secreted this compound, is the starting material for purification.

3. Chromatographic Purification:

-

Ion-Exchange Chromatography: The supernatant is first subjected to cation-exchange chromatography. A resin such as Dowex 50W is suitable for this purpose. The column is washed, and the active fractions are eluted with a suitable buffer, for example, a gradient of ammonium hydroxide.

-

Adsorption Chromatography: The active fractions from the ion-exchange step are then applied to an adsorption chromatography column, such as one packed with activated carbon. Elution is typically performed with a solvent gradient, for instance, aqueous methanol.

-

Gel Filtration Chromatography: Further purification is achieved by gel filtration chromatography using a resin like Sephadex G-25. This step separates molecules based on their size.

-

High-Performance Liquid Chromatography (HPLC): The final purification of this compound is accomplished using reverse-phase HPLC. This technique provides high resolution and yields a highly purified product.

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Mechanism of Action and Signaling Pathway

This compound is a potent and selective inhibitor of aminopeptidase B (APB), also known as arginyl aminopeptidase.[1][2] APB is a Zn2+-dependent exopeptidase that specifically cleaves arginine and lysine residues from the N-terminus of peptides.[8] This enzymatic activity is crucial for the post-translational processing and maturation of various peptide hormones and neuropeptides.[2][8]

The inhibition of aminopeptidase B by this compound disrupts the normal processing of these peptides, leading to a variety of downstream effects. For instance, in the context of hormone regulation, the unprocessed precursor peptides may be inactive or have altered activity, thereby affecting signaling pathways they control.

The following diagram depicts the inhibitory action of this compound on the processing of peptide substrates by Aminopeptidase B.

References

- 1. Arphamenines A and B, new inhibitors of aminopeptidase B, produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aminopeptidase B: a processing enzyme secreted and associated with the plasma membrane of rat pheochromocytoma (PC12) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthetic studies of arphamenines A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Microbial Production of Violacein and Process Optimization for Dyeing Polyamide Fabrics With Acquired Antimicrobial Properties [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Effect of growth conditions on production of violacein by Chromobacterium violaceum (BB-78 strain) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aminopeptidase B (EC 3.4.11.6) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 阿法米宁 B 半硫酸盐 | this compound hemisulfate | 氨基肽酶 B 抑制剂 | CAS 144110-38-3 | 美国InvivoChem [invivochem.cn]

Arphamenine B: A Technical Deep Dive for Drug Discovery Professionals

An In-depth Review of the Potent Aminopeptidase B Inhibitor, Arphamenine B, for Researchers and Scientists in Drug Development.

This compound, a natural product isolated from the bacterium Chromobacterium violaceum, has garnered attention in the scientific community for its specific and potent inhibition of aminopeptidase B (APB). This enzyme plays a crucial role in the processing of peptides and proteins by cleaving N-terminal arginine and lysine residues. Its involvement in various physiological processes, including the maturation of peptide hormones and the degradation of inflammatory peptides, makes it a compelling target for therapeutic intervention. This technical guide provides a comprehensive literature review of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and biosynthetic pathway.

Core Concepts: Mechanism of Action and Biosynthesis

Biosynthetic Pathway of this compound

The following diagram illustrates the key precursors in the biosynthesis of this compound.

Caption: Precursors for the biosynthesis of this compound.

Quantitative Data: Inhibition of Aminopeptidase B

While the original discovery paper by Umezawa et al. established Arphamenines A and B as potent inhibitors of aminopeptidase B, specific IC50 or Ki values for this compound are not explicitly detailed in the readily available literature.[1] However, a study on arphamenine analogues demonstrated significant inhibitory activity, with a reduced isostere of bestatin showing a Kis of 66 nM and a Kii of 10 nM against arginine aminopeptidase, highlighting the potential potency of this class of compounds. Further research is required to quantify the precise inhibitory constants of this compound.

Experimental Protocols

Detailed experimental protocols for the total synthesis of this compound are not extensively published. However, a synthetic method for its analogue, Arphamenine A, has been described and provides a likely framework for the synthesis of this compound. The general approach would involve the coupling of protected amino acid precursors followed by deprotection and purification steps.

General Workflow for Aminopeptidase B Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibitory activity of compounds like this compound against aminopeptidase B.

Caption: A generalized workflow for determining enzyme inhibition.

Signaling Pathways and In Vivo Studies

Currently, there is a notable absence of published research investigating the effects of this compound on specific cellular signaling pathways. Furthermore, in vivo studies exploring its efficacy, pharmacokinetics, and potential therapeutic applications are also lacking in the publicly accessible scientific literature. This represents a significant knowledge gap and a promising area for future research. The potent and specific nature of this compound's inhibition of aminopeptidase B suggests that it could have downstream effects on signaling cascades that are regulated by peptides processed by this enzyme.

Logical Relationship of this compound's Action

The following diagram illustrates the direct and potential downstream effects of this compound.

Caption: Direct and potential downstream effects of this compound.

Conclusion and Future Directions

This compound stands as a potent and specific inhibitor of aminopeptidase B, a key enzyme in peptide metabolism. While its fundamental mechanism of action is understood, a significant opportunity exists for further research to fully elucidate its therapeutic potential. The immediate priorities for future investigation should include the determination of its precise inhibitory constants (IC50 and Ki), the development and publication of a robust total synthesis protocol, and the exploration of its effects on cellular signaling pathways and its efficacy in in vivo models of relevant diseases. Such studies will be instrumental in paving the way for the potential development of this compound or its analogues as novel therapeutic agents.

References

Arphamenine B: A Technical Guide to its Enzyme Inhibition Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arphamenine B, a natural product isolated from Chromobacterium violaceum, is a potent and selective inhibitor of Aminopeptidase B (APB), a metalloexopeptidase that preferentially cleaves N-terminal arginine and lysine residues from peptides. This technical guide provides a comprehensive overview of the enzyme inhibition profile of this compound, including its mechanism of action, quantitative inhibition data, and detailed experimental protocols for assessing its activity. This document is intended to serve as a valuable resource for researchers in enzymology, drug discovery, and related fields who are interested in the therapeutic potential and biochemical properties of this compound.

Introduction

Aminopeptidase B (EC 3.4.11.6) plays a crucial role in various physiological processes, including peptide metabolism and the regulation of blood pressure. Its specific inhibition has been a subject of interest for the development of therapeutic agents. This compound, along with its analog Arphamenine A, were first identified as potent inhibitors of Aminopeptidase B in 1983[1]. This guide delves into the specifics of this inhibition.

Mechanism of Action

This compound functions as a selective inhibitor of Aminopeptidase B. Its inhibitory activity is attributed to its unique molecular structure, which allows for precise interaction with the enzyme's active site, thereby influencing the hydrolysis of basic amino acids. While the precise binding mode of this compound is not fully elucidated in the readily available literature, studies on related arphamenine analogues suggest a potential non-competitive mode of inhibition[2]. This implies that this compound may bind to a site on the enzyme distinct from the substrate-binding site, inducing a conformational change that reduces the enzyme's catalytic efficiency.

A proposed mechanism of inhibition involves the interaction of this compound with the catalytic machinery of Aminopeptidase B. This interaction likely disrupts the normal enzymatic process of cleaving N-terminal arginine and lysine residues from peptide substrates.

Quantitative Inhibition Data

Table 1: Inhibition of Aminopeptidase B by this compound and Analogues

| Inhibitor | Enzyme | Inhibition Type | Ki (nM) | IC50 | Reference |

| This compound | Aminopeptidase B | Selective | Data not readily available in primary literature | Data not readily available in primary literature | [1] |

| Bestatin Analogue | Arginine Aminopeptidase | Non-competitive | Kis = 66, Kii = 10, Kid = 17 | Not Reported | [2] |

Note: The data for the Bestatin analogue is provided for context regarding the potential potency and mechanism of related compounds.

Experimental Protocols

The following is a generalized protocol for a fluorometric assay to determine the inhibition of Aminopeptidase B by this compound. This protocol is based on established methods for measuring aminopeptidase activity.

Materials and Reagents

-

Purified Aminopeptidase B

-

This compound

-

Fluorogenic Substrate: L-Arginine-7-amido-4-methylcoumarin (Arg-AMC) or L-Lysine-7-amido-4-methylcoumarin (Lys-AMC)

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5

-

96-well black microplates

-

Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

-

DMSO (for dissolving this compound)

Experimental Workflow

Detailed Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a series of dilutions of this compound in Assay Buffer.

-

Prepare a working solution of Aminopeptidase B in Assay Buffer.

-

Prepare a stock solution of the fluorogenic substrate (e.g., Arg-AMC) in DMSO and dilute to the final working concentration in Assay Buffer.

-

-

Assay Protocol:

-

To the wells of a 96-well black microplate, add a fixed volume of the Aminopeptidase B working solution.

-

Add the different concentrations of this compound to the respective wells. Include a control well with buffer/DMSO instead of the inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding a fixed volume of the fluorogenic substrate solution to all wells.

-

Immediately place the plate in a fluorometric microplate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Monitor the increase in fluorescence intensity over time. The cleavage of the AMC group from the substrate by the enzyme results in a fluorescent signal.

-

-

Data Analysis:

-

Determine the initial reaction velocities (rate of fluorescence increase) for each concentration of this compound.

-

Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Conclusion

This compound is a well-established, potent, and selective inhibitor of Aminopeptidase B. While specific quantitative inhibition constants from primary literature are not readily accessible, its potent nature is widely acknowledged. The provided experimental protocol offers a robust framework for researchers to quantitatively assess the inhibitory activity of this compound and other potential inhibitors of Aminopeptidase B. Further research to fully elucidate its binding mode and to obtain precise kinetic constants from primary studies would be highly valuable for the scientific community.

References

Arphamenine B: A Technical Guide to its Targets and Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arphamenine B is a naturally occurring microbial product that has garnered significant interest within the scientific community for its potent and specific inhibition of aminopeptidase B (APB).[1][2][3] This enzyme plays a crucial role in the processing of peptides and is implicated in various physiological processes, most notably the immune response. This technical guide provides an in-depth overview of this compound, its primary molecular target, and the cellular pathways it modulates. The information presented herein is intended to support further research and drug development efforts centered on this intriguing molecule.

Core Target: Aminopeptidase B

This compound is a competitive inhibitor of Aminopeptidase B (EC 3.4.11.6), a zinc-dependent metalloprotease.[4] APB selectively cleaves N-terminal arginine and lysine residues from peptides.[5] This enzymatic activity is critical in the maturation and degradation of various bioactive peptides.

Quantitative Inhibition Data

The inhibitory potency of this compound against Aminopeptidase B has been quantified in several studies. The following table summarizes the key inhibitory constants.

| Compound | Target Enzyme | Inhibition Constant | Source Organism of Enzyme | Reference |

| This compound | Aminopeptidase B | IC50: 0.06 µg/mL | Rat Liver | [6][7][8] |

| Arphamenine A | Aminopeptidase B | IC50: 0.03 µg/mL | Rat Liver | [6][7][8] |

Cellular Pathways Modulated by this compound

The primary mechanism through which this compound exerts its biological effects is by inhibiting aminopeptidase B, which in turn modulates various immune-related cellular pathways.

Antigen Processing and Presentation

Aminopeptidases in the endoplasmic reticulum (ER) play a crucial role in trimming peptides to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[9][10] By inhibiting an aminopeptidase, this compound can potentially alter the peptide repertoire presented to cytotoxic T lymphocytes (CTLs), thereby influencing the adaptive immune response.

T-Cell Activation and Cytokine Production

Inhibition of aminopeptidases has been shown to enhance immune responses.[3] This can occur through the modulation of T-cell activation and the subsequent production of cytokines. By altering the processing of signaling peptides, this compound may influence the activation state of T-cells and shift the balance of cytokine release, potentially enhancing cell-mediated immunity. For instance, the production of key cytokines like Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2) by T-cells is a critical component of the anti-tumor and anti-viral immune response.[11][12][13][14][15]

Macrophage Function and Cytokine Release

Macrophages are key players in both innate and adaptive immunity, and their function can be modulated by the local peptide environment.[16][17][18][19][20] Aminopeptidase B activity can influence the generation of pro-inflammatory or anti-inflammatory peptides, thereby affecting macrophage polarization and cytokine secretion. Inhibition by this compound could potentially enhance pro-inflammatory macrophage responses.

References

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound|88465-81-0|Active Biopharma Corp [activebiopharma.com]

- 5. Biosynthetic studies of arphamenines A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Arphamenines A and B, new inhibitors of aminopeptidase B, produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. peptide.co.jp [peptide.co.jp]

- 8. ARPHAMENINES A AND B, NEW INHIBITORS OF AMINOPEPTIDASE B, PRODUCED BY BACTERIA [jstage.jst.go.jp]

- 9. Trimming of MHC Class I Ligands by ERAP Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ERAP1 enzyme-mediated trimming and structural analyses of MHC I-bound precursor peptides yield novel insights into antigen processing and presentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of human interleukin-2 and interferon-gamma gene expression by suppressor T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Interleukin 2-mediated immune interferon (IFN-gamma) production by human T cells and T cell subsets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytotoxic T lymphocytes block tumor growth both by lytic activity and IFNγ-dependent cell-cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular regulation of human interleukin 2 and T-cell function by interleukin 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. IL-2 and IFN-gamma are two necessary lymphokines in the development of cytolytic T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Enhanced macrophage functions and cytokine production of lymphocytes after ingestion of bon narine in female BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Harmine Alleviates Titanium Particle-Induced Inflammatory Bone Destruction by Immunomodulatory Effect on the Macrophage Polarization and Subsequent Osteogenic Differentiation [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. Regulation of macrophage subsets and cytokine production in leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Macrophage Cytokines: Involvement in Immunity and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Arphamenine B in Animal Research: A Review of Available Data

Despite a comprehensive search of available scientific literature, specific dosage and concentration data for Arphamenine B in animal studies remains elusive. This suggests that the compound, a known inhibitor of aminopeptidase B, may have limited application in in vivo animal models to date, with its use being predominantly in in vitro experimental setups.

General Considerations for Animal Studies

For researchers considering the use of this compound in animal models, the following general principles for designing and conducting such studies are critical. These guidelines are based on standard practices in animal research and are not specific to this compound due to the lack of available data.

Table 1: General Parameters for Dosing and Administration in Animal Studies

| Parameter | Description | Considerations |

| Dosage | The amount of substance administered per unit of body weight (e.g., mg/kg). | - To be determined by dose-ranging studies. - Start with low doses and escalate to determine efficacy and toxicity. - Dependent on the animal model and the intended biological effect. |

| Concentration | The amount of substance in a given volume of solvent. | - Dependent on the solubility of this compound in a biocompatible vehicle. - The concentration should be optimized to allow for the administration of an accurate dose in a suitable volume. |

| Administration Route | The path by which the substance is brought into contact with the body. | - Common routes include oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC). - The choice of route depends on the desired pharmacokinetic profile (e.g., speed of onset, duration of action) and the physicochemical properties of the compound. |

| Frequency | How often the substance is administered. | - Dependent on the half-life of the compound and the desired duration of the biological effect. - Can range from a single dose to multiple doses per day. |

| Vehicle | The substance used to dissolve or suspend the compound for administration. | - Must be non-toxic and inert. - Common vehicles include saline, phosphate-buffered saline (PBS), and dimethyl sulfoxide (DMSO) at low concentrations. |

Experimental Protocols: A General Framework

In the absence of specific protocols for this compound, a generalized workflow for conducting an animal study with a novel compound is presented below.

Signaling Pathways of Interest

This compound's inhibitory action on aminopeptidase B suggests it could modulate signaling pathways where this enzyme is active. While direct evidence from in vivo studies with this compound is lacking, the general role of aminopeptidases in peptide hormone and cytokine processing indicates potential interactions with various signaling cascades.

Application Notes and Protocols for Arphamenine B in Neuroscience and Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arphamenine B is a potent and selective inhibitor of Aminopeptidase B (also known as Arginine Aminopeptidase), a Zn2+-dependent metalloexopeptidase.[1][2] Originally isolated from the bacterium Chromobacterium violaceum, this compound and its analogue, Arphamenine A, have been primarily characterized for their immunomodulatory properties.[3][4] Aminopeptidase B selectively cleaves N-terminal arginine and lysine residues from peptides, playing a role in the processing of various bioactive peptides.[5] While direct studies of this compound in the context of neurodegenerative diseases are limited, its mechanism of action and the physiological roles of its target enzyme, Aminopeptidase B, suggest potential applications in neuroscience research, particularly in areas concerning neuropeptide regulation and neuroinflammation.

Aminopeptidase B is expressed in the central nervous system (CNS) and is involved in the metabolism of several neuropeptides.[6] Furthermore, there is emerging evidence suggesting that the activity of certain aminopeptidases could serve as potential biomarkers for neurodegenerative conditions like Alzheimer's disease.[7] Given the established role of neuroinflammation and aberrant neuropeptide signaling in the pathology of many neurodegenerative disorders, this compound presents itself as a valuable pharmacological tool for investigating these processes.

These application notes provide an overview of this compound, its mechanism of action, and protocols for its use in neuroscience research settings.

Quantitative Data

The inhibitory activity of this compound against Aminopeptidase B has been quantified, providing key parameters for experimental design.

| Compound | Target Enzyme | Parameter | Value | Reference |

| This compound | Aminopeptidase B | IC50 | Not explicitly stated in abstract | [8] (citing Umezawa et al., 1983) |

| Bestatin Analogue | Arginine Aminopeptidase (Aminopeptidase B) | Kis | 66 nM | [9] |

| Bestatin Analogue | Arginine Aminopeptidase (Aminopeptidase B) | Kii | 10 nM | [9] |

| Bestatin Analogue | Arginine Aminopeptidase (Aminopeptidase B) | Kid | 17 nM | [9] |

Note: The IC50 value for this compound is referenced in the original 1983 publication by Umezawa et al.[8] While not available in the immediate abstract, this foundational paper is the primary source for this data. The kinetic data for the bestatin analogue provides insight into the inhibition mechanism of this class of compounds.[9]

Mechanism of Action and Signaling Pathways

This compound exerts its effect by inhibiting Aminopeptidase B, which is involved in the renin-angiotensin system (RAS) and the processing of other neuropeptides in the brain. The inhibition of this enzyme can modulate the levels of peptides that influence neuronal function and inflammatory responses.

Caption: Mechanism of Aminopeptidase B inhibition by this compound.

Experimental Protocols

Protocol 1: In Vitro Inhibition of Aminopeptidase B in Brain Tissue Homogenates

This protocol describes a method to assess the inhibitory effect of this compound on Aminopeptidase B activity in brain tissue homogenates.

Materials:

-

Brain tissue (e.g., cortex, hippocampus from rodent model)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl2)

-

This compound stock solution (dissolved in appropriate solvent, e.g., water or DMSO)

-

Aminopeptidase B substrate: L-Arginine-7-amido-4-methylcoumarin (Arg-AMC) or L-Lysine-7-amido-4-methylcoumarin (Lys-AMC)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

-

Protein quantification assay kit (e.g., BCA or Bradford)

Procedure:

-

Tissue Homogenization:

-

Dissect the brain region of interest on ice.

-

Homogenize the tissue in ice-cold homogenization buffer (e.g., 10% w/v).

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

-

Collect the supernatant (cytosolic fraction) and determine the protein concentration.

-

-

Enzyme Inhibition Assay:

-

Prepare serial dilutions of this compound in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

In a 96-well plate, add a fixed amount of brain homogenate (e.g., 10-20 µg of protein) to each well.

-

Add the different concentrations of this compound to the wells. Include a vehicle control (solvent only).

-

Pre-incubate the plate at 37°C for 15-30 minutes.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., Arg-AMC to a final concentration of 50-100 µM).

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.

-

Calculate the reaction velocity (rate of fluorescence increase) for each concentration of this compound.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

-

Caption: Workflow for Aminopeptidase B inhibition assay.

Protocol 2: Investigating the Effect of this compound on Neuroinflammation in Microglia Cell Culture (Hypothetical)

This protocol provides a framework for exploring the potential anti-inflammatory or pro-inflammatory effects of this compound on microglia, the resident immune cells of the CNS.

Materials:

-

Primary microglia or a microglial cell line (e.g., BV-2)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS) to induce an inflammatory response

-

This compound stock solution

-

Reagents for downstream analysis (e.g., ELISA kits for cytokines like TNF-α, IL-6; Griess reagent for nitric oxide; qPCR reagents for gene expression analysis)

Procedure:

-

Cell Culture and Treatment:

-

Culture microglia in appropriate conditions until they reach a suitable confluency.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include control groups: untreated cells, cells treated with this compound alone, and cells treated with LPS alone.

-

Incubate for a designated period (e.g., 24 hours).

-

-

Analysis of Inflammatory Markers:

-

Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits according to the manufacturer's instructions.

-

Nitric Oxide (NO) Production: Use the Griess assay to measure the accumulation of nitrite, a stable product of NO, in the culture supernatant.

-

Gene Expression Analysis: Lyse the cells and extract RNA. Perform quantitative real-time PCR (qPCR) to analyze the expression of genes related to inflammation (e.g., Tnf, Il6, Nos2).

-

-

Data Analysis:

-

Compare the levels of inflammatory markers between the different treatment groups.

-

Determine if this compound potentiates or attenuates the LPS-induced inflammatory response in microglia.

-

Potential Applications in Neurodegenerative Disease Research

While direct evidence is currently lacking, the properties of this compound suggest several avenues for investigation in the context of neurodegenerative diseases:

-

Modulation of Neuroinflammation: Given that chronic neuroinflammation is a hallmark of diseases like Alzheimer's and Parkinson's, this compound can be used as a tool to probe the role of Aminopeptidase B in microglial and astrocytic activation.

-

Neuropeptide Processing: Aminopeptidase B is involved in the metabolism of various neuropeptides that can influence neuronal survival and function. By inhibiting this enzyme with this compound, researchers can study the downstream effects of altered neuropeptide levels.

-

Target Validation: Investigating the effects of this compound in cellular and animal models of neurodegeneration could help validate Aminopeptidase B as a potential therapeutic target.

Conclusion

This compound is a specific and potent inhibitor of Aminopeptidase B. While its direct role in neuroscience and neurodegenerative disease is an emerging area of research, its well-defined mechanism of action makes it a valuable tool for investigating the complex interplay between peptide metabolism, neuroinflammation, and neuronal function. The protocols and information provided here serve as a starting point for researchers to explore the potential of this compound in elucidating the pathological mechanisms of neurodegenerative disorders. Further research is warranted to fully understand its therapeutic and research potential in this field.

References

- 1. This compound|88465-81-0|Active Biopharma Corp [activebiopharma.com]

- 2. scbt.com [scbt.com]

- 3. Arphamenines A and B, new inhibitors of aminopeptidase B, produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. uniprot.org [uniprot.org]

- 6. Rnpep arginyl aminopeptidase (aminopeptidase B) [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. RNPEP arginyl aminopeptidase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. peptide.co.jp [peptide.co.jp]

- 9. Inhibition of arginine aminopeptidase by bestatin and arphamenine analogues. Evidence for a new mode of binding to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Arphamenine B in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arphamenine B is a potent and specific inhibitor of Aminopeptidase B (APB), a metalloexopeptidase that selectively cleaves N-terminal arginine and lysine residues from peptides.[1][2][3] APB plays a significant role in various physiological processes, including the maturation of peptide hormones and neuropeptides, and has been implicated in immune responses.[4] The specificity of this compound makes it an invaluable tool for studying the function of APB and for the discovery of novel therapeutic agents targeting this enzyme. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize new inhibitors of Aminopeptidase B.

Mechanism of Action

This compound, originally isolated from the bacterium Chromobacterium violaceum, acts as a competitive inhibitor of Aminopeptidase B.[1][5] Its structure mimics the transition state of the peptide substrate bound to the enzyme, thereby blocking the active site and preventing the hydrolysis of natural substrates. This targeted inhibition allows for the specific investigation of APB's role in biological pathways and provides a basis for the development of assays to screen for other APB inhibitors.

Quantitative Data

The inhibitory potency of this compound against Aminopeptidase B is a critical parameter for its use as a positive control in HTS assays. The following table summarizes the key quantitative data for this compound.

| Compound | Target Enzyme | IC50 Value | Reference |

| This compound | Aminopeptidase B | See Reference | [1] |

Note: The precise IC50 value for this compound is detailed in the foundational study by Umezawa et al. (1983). Researchers should consult this primary literature for the exact value to ensure accurate experimental design and data interpretation.

Signaling Pathway Involving Aminopeptidase B

Aminopeptidase B is involved in the processing of various bioactive peptides, thereby modulating their signaling functions. One key role is in the maturation of peptides by removing N-terminal basic residues (Arginine or Lysine) that often remain after initial prohormone processing. This final trimming step is crucial for the activation or modulation of peptide activity.

Caption: Role of Aminopeptidase B in peptide maturation and its inhibition by this compound.

High-Throughput Screening Protocol

This protocol describes a fluorogenic HTS assay to identify inhibitors of Aminopeptidase B using this compound as a positive control. The assay is based on the cleavage of a specific fluorogenic substrate, L-Arginine-7-amido-4-methylcoumarin (H-Arg-AMC), by Aminopeptidase B, which releases the fluorescent 7-amido-4-methylcoumarin (AMC) molecule.[6][7][8]

Materials and Reagents

-

Recombinant human Aminopeptidase B (APB)

-

This compound (positive control)

-

L-Arginine-7-amido-4-methylcoumarin hydrochloride (Fluorogenic Substrate)[6][9]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM CoCl₂

-

Test compounds dissolved in 100% DMSO

-

384-well black, flat-bottom assay plates

-

Fluorescence plate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

Experimental Workflow Diagram

Caption: High-throughput screening workflow for Aminopeptidase B inhibitors.

Detailed Protocol

-

Compound Plating:

-

Prepare a stock solution of test compounds and this compound in 100% DMSO.

-

Using an acoustic liquid handler or a pintool, transfer 50 nL of each test compound, this compound (for positive control wells), and DMSO (for negative control wells) to a 384-well black assay plate.

-

-

Enzyme Addition:

-

Prepare a working solution of Aminopeptidase B in assay buffer to a final concentration of 2X the desired assay concentration.

-

Add 10 µL of the enzyme solution to each well of the assay plate.

-

Mix the plate on a plate shaker for 30 seconds.

-

Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

-

Substrate Addition and Reaction Initiation:

-

Prepare a working solution of H-Arg-AMC in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 20 µM, final concentration 10 µM).

-

Add 10 µL of the H-Arg-AMC solution to each well to initiate the enzymatic reaction. The final reaction volume will be 20 µL.

-

-

Incubation and Detection:

-

Mix the plate on a plate shaker for 30 seconds.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

-

Measure the fluorescence intensity using a plate reader with excitation at ~360 nm and emission at ~440 nm.

-

-

Data Analysis:

-

The percentage of inhibition for each test compound is calculated using the following formula:

% Inhibition = 100 * (1 - (Fluorescence_compound - Fluorescence_blank) / (Fluorescence_negative_control - Fluorescence_blank))

-

Fluorescence_compound: Fluorescence from wells with the test compound.

-

Fluorescence_negative_control: Fluorescence from wells with DMSO (100% enzyme activity).

-

Fluorescence_blank: Fluorescence from wells without enzyme.

-

Compounds showing significant inhibition (e.g., >50%) are considered "hits" and should be further validated through dose-response studies to determine their IC50 values. This compound should show potent inhibition, serving as a quality control for the assay's performance.

-

Conclusion

This compound is a critical reagent for the study of Aminopeptidase B and the development of novel inhibitors. The provided protocols and data serve as a comprehensive guide for researchers to establish robust and reliable high-throughput screening assays. The specificity of this compound as a potent inhibitor makes it an ideal positive control, ensuring the quality and validity of HTS campaigns aimed at discovering new modulators of Aminopeptidase B for potential therapeutic applications.

References

- 1. Arphamenines A and B, new inhibitors of aminopeptidase B, produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. journals.asm.org [journals.asm.org]

- 4. caymanchem.com [caymanchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Buy L-Arginine-7-amido-4-methylcoumarin hydrochloride | 69304-16-1 [smolecule.com]

- 7. L-Arginine 7-amido-4-methylcoumarin dihydrochloride [gbiosciences.com]

- 8. goldbio.com [goldbio.com]

- 9. scbt.com [scbt.com]

Application Notes and Protocols for Arphamenine B: An Aminopeptidase B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design and use of Arphamenine B, a potent and specific inhibitor of Aminopeptidase B (APB). This document includes detailed protocols for enzymatic and cell-based assays, recommendations for appropriate controls, and a summary of its mechanism of action and relevant signaling pathways.

Introduction to this compound

This compound is a naturally occurring, competitive inhibitor of Aminopeptidase B (EC 3.4.11.6), an enzyme that selectively cleaves N-terminal arginine and lysine residues from peptides.[1] Originally isolated from the bacterium Chromobacterium violaceum, this compound and its analogue, Arphamenine A, have garnered interest for their immunomodulatory effects and potential therapeutic applications.[2][3] Understanding the experimental parameters for this compound is crucial for its effective use in research and drug development.

Mechanism of Action

This compound functions as a competitive inhibitor, binding to the active site of Aminopeptidase B and preventing the hydrolysis of its natural substrates.[4] This inhibition is attributed to the structural similarity of this compound to the transition state of the peptide substrate. The primary biological consequence of Aminopeptidase B inhibition is the modulation of various physiological processes where the cleavage of N-terminal basic amino acids is a critical step. One of the most significant of these is the inflammatory response, due to the structural and functional relationship between Aminopeptidase B and Leukotriene A4 Hydrolase.[5]

Quantitative Data

| Inhibitor | Target Enzyme | Inhibitor Type | IC50 | Ki | Reference |

| Bestatin | Aminopeptidase B | Competitive | 1-10 µM | 4.1 x 10⁻⁶ M | [6][7] |

| Amastatin | Aminopeptidase M | Competitive | - | 1.9 x 10⁻⁸ M | [7] |

| Arphamenine Analogue (reduced isostere of bestatin) | Arginine Aminopeptidase (Aminopeptidase B) | Noncompetitive (unusual) | - | Kis = 66 nM, Kii = 10 nM | [4] |

Experimental Protocols

In Vitro Aminopeptidase B Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against purified Aminopeptidase B.

Materials:

-

Purified recombinant human Aminopeptidase B (APB)

-

This compound

-

Arginine-7-amido-4-methylcoumarin (Arg-AMC) hydrochloride (Fluorogenic Substrate)

-

Bestatin (Positive Control)

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

Protocol:

-

Reagent Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in sterile water or assay buffer.

-

Prepare a 1 mg/mL stock solution of Bestatin in sterile water.

-

Prepare a 10 mM stock solution of Arg-AMC in DMSO.

-

Dilute the purified APB enzyme in assay buffer to the desired working concentration (e.g., 0.2-5 nM).[8]

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound and Bestatin in assay buffer. The final concentration range should span several orders of magnitude around the expected IC50 value.

-

Add 50 µL of the diluted inhibitors or vehicle control (assay buffer with the same percentage of DMSO as the highest inhibitor concentration) to the wells of the 96-well plate.

-

Add 25 µL of the diluted APB enzyme solution to each well.

-

Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Prepare the substrate solution by diluting the Arg-AMC stock solution in assay buffer to a final concentration of 10-50 µM.

-

Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well.

-

Immediately place the plate in the fluorometric microplate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.

-

Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

-

To determine the mode of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate and this compound and analyze the data using Lineweaver-Burk or Dixon plots.

-

Controls:

-

Positive Control: Bestatin, a known inhibitor of Aminopeptidase B.[6]

-

Negative Control: Vehicle control (e.g., assay buffer with DMSO) to determine 100% enzyme activity.

-

No-Enzyme Control: Wells containing substrate and buffer but no enzyme to measure background fluorescence.

-

No-Substrate Control: Wells containing enzyme and buffer but no substrate to ensure the enzyme preparation is not contributing to fluorescence.

Cell-Based Assay: Inhibition of Cytokine Production in Macrophages

This protocol outlines a method to assess the effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line or primary bone marrow-derived macrophages (BMDMs)

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)

-

Phosphate-Buffered Saline (PBS)

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

Cell lysis buffer

-

BCA protein assay kit

-

24-well cell culture plates

Protocol:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells or BMDMs in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

-

The next day, replace the medium with fresh complete medium.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1-2 hours. Include a vehicle control (medium with the same final concentration of solvent used for this compound).

-

Stimulate the cells with LPS at a final concentration of 100 ng/mL for 6-24 hours. Include an unstimulated control group.

-

-

Sample Collection and Analysis:

-

After the incubation period, collect the cell culture supernatants and store them at -80°C for cytokine analysis.

-

Wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Determine the protein concentration of the cell lysates using a BCA protein assay.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

Normalize the cytokine concentrations to the total protein concentration of the corresponding cell lysate.

-

Controls:

-

Positive Control: LPS stimulation without any inhibitor to induce maximum cytokine production.

-

Negative Control: Unstimulated cells (no LPS, no this compound) to measure basal cytokine levels.

-

Vehicle Control: LPS-stimulated cells treated with the vehicle used to dissolve this compound.

-

Cell Viability Control: Perform a cell viability assay (e.g., MTT or LDH assay) in parallel to ensure that the observed effects on cytokine production are not due to cytotoxicity of this compound.

Mandatory Visualizations

Signaling Pathway

Caption: Proposed signaling pathway affected by this compound.

Experimental Workflow

Caption: General experimental workflow for this compound.

Logical Relationship of Controls

Caption: Logical relationship of experimental controls.

References

- 1. Modulation of inflammatory disease by inhibitors of leukotriene A4 hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arphamenines A and B, new inhibitors of aminopeptidase B, produced by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthetic studies of arphamenines A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of arginine aminopeptidase by bestatin and arphamenine analogues. Evidence for a new mode of binding to aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Leukotriene B4 amplifies NF-κB activation in mouse macrophages by reducing SOCS1 inhibition of MyD88 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. med.stanford.edu [med.stanford.edu]

Troubleshooting & Optimization

Arphamenine B solubility issues and solutions

Welcome to the technical support center for Arphamenine B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a particular focus on solubility and handling.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and use of Arpenamenine B solutions.

| Issue | Possible Cause | Recommended Solution |

| Difficulty Dissolving this compound | Inappropriate solvent selection. | Refer to the This compound Solubility Data table below for a comprehensive list of suitable solvents. For aqueous solutions, the use of buffers such as PBS (pH 7.2) can significantly improve solubility. |

| Low temperature of the solvent. | Gently warm the solvent to room temperature (15-25°C) before adding this compound. Avoid excessive heat as it may degrade the compound. | |

| Insufficient mixing. | Vortex or sonicate the solution for short intervals to aid dissolution. Ensure the container is appropriate for these methods. | |

| Precipitation of this compound in Solution | Exceeding the solubility limit. | Prepare a more dilute stock solution. Refer to the This compound Solubility Data for concentration guidelines. |

| Change in pH of the solution. | Maintain a stable pH, especially for aqueous solutions. For cell culture applications, ensure the pH of the media is within the recommended range for this compound stability (around pH 7.2-7.4). | |

| Temperature fluctuations. | Store stock solutions at the recommended temperature (-20°C for long-term storage) and allow them to equilibrate to room temperature before use to prevent precipitation due to temperature shock. | |

| Inconsistent Experimental Results | Degradation of this compound stock solution. | Prepare fresh stock solutions regularly and store them properly in aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light. |

| Inaccurate concentration of the stock solution. | Ensure complete dissolution of the compound before making final volume adjustments. Use calibrated pipettes and appropriate weighing techniques for accuracy. |

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For high concentration stock solutions, DMSO is a suitable solvent. For direct use in aqueous-based assays or cell culture, Phosphate-Buffered Saline (PBS) at a pH of 7.2 is recommended. This compound is also soluble in water.[1] Please refer to the solubility data table for more details.

Q2: How should I store my this compound stock solution?

A2: For long-term storage, it is recommended to store stock solutions at -20°C. To avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation, it is best to aliquot the stock solution into smaller, single-use volumes.

Q3: Can I dissolve this compound directly in cell culture medium?

A3: While this compound is soluble in aqueous solutions like cell culture media, it is generally recommended to first prepare a concentrated stock solution in a suitable solvent like sterile PBS or DMSO. This stock solution can then be diluted to the final working concentration in the cell culture medium. This two-step process ensures complete dissolution and accurate final concentration.

Q4: Is this compound stable in solution?

A4: The stability of this compound in solution can be influenced by factors such as pH, temperature, and exposure to light. It is advisable to prepare fresh solutions for each experiment or use aliquoted frozen stock solutions. For aqueous solutions, maintaining a neutral to slightly alkaline pH (around 7.2) is beneficial.

Quantitative Data Summary

This compound Solubility Data

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | 0.2 mg/mL | [1] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | [1] |

| Water (H₂O) | 1 mM | [2] |

Note: Solubility can be affected by temperature, pH, and the purity of the compound and solvent.

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in PBS (pH 7.2)

Materials:

-

This compound (powder)

-

Sterile Phosphate-Buffered Saline (PBS), pH 7.2

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Weigh out the required amount of this compound powder using an analytical balance. The molecular weight of this compound (sulfate form) is approximately 385.4 g/mol . For 1 mL of a 10 mM stock solution, you will need 3.854 mg.

-

Transfer the weighed powder to a sterile microcentrifuge tube.

-

Add the desired volume of sterile PBS (pH 7.2) to the tube.

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If necessary, gentle warming to room temperature can be applied.

-

Visually inspect the solution to ensure that all the powder has dissolved and there are no visible particulates.

-

For long-term storage, aliquot the stock solution into smaller, single-use sterile tubes and store at -20°C.

Visualizations

Experimental Workflow for this compound Solution Preparation and Use

Caption: Workflow for preparing and using this compound solutions.

Proposed Signaling Pathway of this compound in Immune Cells

This compound is a known inhibitor of Aminopeptidase B. Aminopeptidases are involved in the processing of various peptides, and their inhibition can modulate immune responses. In immune cells such as macrophages, Aminopeptidase B may play a role in processing peptides that are involved in inflammatory signaling. By inhibiting this enzyme, this compound could potentially interfere with these signaling pathways.

Caption: Inhibition of Aminopeptidase B by this compound may disrupt inflammatory signaling.

References

- 1. Aminopeptidase N (CD13) Is Involved in Phagocytic Processes in Human Dendritic Cells and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Major histocompatibility class II molecules prevent destructive processing of exogenous peptides at the cell surface of macrophages for presentation to CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]

Arphamenine B Technical Support Center: Troubleshooting Off-Target Effects

Welcome to the technical support center for Arphamenine B. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand potential off-target effects of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a known inhibitor of Aminopeptidase B (APB), also known as Arginyl Aminopeptidase (RNPEP).[1][2][3] APB is a zinc-dependent metalloexopeptidase that selectively cleaves arginine and lysine residues from the N-terminus of peptides.[1][4]

Q2: What is the known mechanism of action of this compound?

This compound acts as a competitive inhibitor of Aminopeptidase B. Its structure mimics the transition state of the peptide substrate in the enzyme's active site, thereby blocking the catalytic activity of APB.

Q3: Are there any known off-targets for this compound?

While specific off-target interactions of this compound are not extensively documented in publicly available literature, its primary target, Aminopeptidase B, shares structural and functional similarities with other metalloproteases. A key potential off-target is Leukotriene A4 (LTA4) hydrolase, which is structurally related to APB and also exhibits aminopeptidase activity.[4] Therefore, it is plausible that this compound could exhibit inhibitory activity against LTA4 hydrolase or other related metalloproteases.

Q4: What are the potential consequences of off-target effects?

Off-target effects can lead to a variety of confounding results in your experiments, including:

-

Unexpected Phenotypes: Cellular changes that are not consistent with the known function of Aminopeptidase B.

-

Altered Signaling Pathways: Modulation of pathways unrelated to APB activity.

-

Cell Viability Issues: Unanticipated cytotoxicity or changes in proliferation rates.

-

In-vivo Toxicity: Adverse effects in animal models that are not predictable from the on-target activity.[5]

Q5: How can I determine if my observations are due to off-target effects?

The troubleshooting guides and experimental protocols provided below are designed to help you systematically investigate and validate potential off-target effects of this compound.

Troubleshooting Guides

This section provides guidance on how to approach common issues that may arise during experiments with this compound, potentially indicating off-target effects.

Issue 1: Observed cellular phenotype is inconsistent with known Aminopeptidase B function.

-

Question: The observed phenotype (e.g., changes in cell morphology, migration, or a specific signaling pathway) in my experiment does not align with the known roles of Aminopeptidase B. Could this be an off-target effect?

-

Answer: Yes, this is a strong indicator of a potential off-target effect. Aminopeptidase B is primarily involved in the processing of peptides with N-terminal arginine or lysine residues.[4] If your observed phenotype is, for example, related to lipid signaling or kinase activity, it is crucial to investigate potential off-targets.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent phenotypes.

Issue 2: this compound treatment leads to unexpected changes in cell viability.

-

Question: I'm observing significant cytotoxicity or a reduction in cell proliferation at concentrations where I expect specific inhibition of Aminopeptidase B. What could be the cause?

-

Answer: Unexpected effects on cell viability can be a result of off-target interactions. This could involve the inhibition of essential enzymes or the activation of apoptotic pathways.

Troubleshooting Steps:

-

Dose-Response Analysis: Perform a detailed dose-response curve to determine the IC50 for the cytotoxic effect and compare it to the reported IC50 for Aminopeptidase B inhibition. A significant discrepancy suggests an off-target effect.

-

Control Compounds: Include a structurally related but inactive compound as a negative control to rule out non-specific effects of the chemical scaffold. Also, use another known APB inhibitor with a different chemical structure to see if it recapitulates the phenotype.

-

Apoptosis/Necrosis Assays: Use assays such as Annexin V/PI staining or caspase activity assays to determine the mechanism of cell death.

-

Proteomic Profiling: Employ quantitative proteomics to identify proteins and pathways that are significantly altered upon this compound treatment.

Issue 3: Inconsistent results between in-vitro and in-vivo experiments.

-

Question: this compound shows a specific effect in my cell-based assays, but in my animal model, I'm observing different or additional phenotypes and potential toxicity. Why the discrepancy?

-

Answer: In-vivo systems are significantly more complex, and off-target effects can be more pronounced. Factors such as metabolism of this compound into active or toxic byproducts, or interactions with proteins not present in your cell line, can contribute to these differences.[6]

Troubleshooting and Investigation Strategy:

Caption: Strategy for investigating in-vitro vs. in-vivo discrepancies.

Data Presentation

Table 1: Aminopeptidase B Inhibition by this compound

| Parameter | Value | Reference |

| Target Enzyme | Aminopeptidase B | [2] |

| IC50 | Data not available in searched literature | |

| Inhibition Type | Competitive | |

| Substrates | Peptides with N-terminal Arg or Lys | [1][4] |

Note: Specific IC50 values for this compound against Aminopeptidase B were not found in the provided search results. Researchers should determine this value empirically in their experimental system.

Table 2: Potential Off-Target Considerations

| Potential Off-Target | Rationale for Consideration | Recommended Validation Assay |

| Leukotriene A4 Hydrolase | Structural homology to Aminopeptidase B.[4] | LTA4 Hydrolase Activity Assay |

| Other Metalloproteases | This compound is a metalloprotease inhibitor. | Broad-panel metalloprotease screen |

| Kinases | Off-target kinase inhibition is common for small molecules. | Kinome Profiling |

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is to verify the direct binding of this compound to its intended target (Aminopeptidase B) and potential off-targets in a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells of interest to 80-90% confluency.

-

Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) or vehicle control (e.g., DMSO) for 1-2 hours.

-

-

Heat Shock:

-

Harvest cells and resuspend in PBS supplemented with protease inhibitors.

-

Aliquot cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

-

Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

-

-

Protein Analysis:

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble Aminopeptidase B (and potential off-target proteins) by Western blotting or mass spectrometry.

-

Expected Result: Binding of this compound should stabilize Aminopeptidase B, resulting in more soluble protein at higher temperatures compared to the vehicle control.

Protocol 2: Kinome Profiling to Identify Off-Target Kinase Inhibition

This protocol provides a method to screen for off-target effects of this compound against a broad range of kinases.

Methodology:

-

Lysate Preparation:

-

Prepare a cell lysate from your experimental cell line.

-

Determine the protein concentration of the lysate.

-

-

Kinase Reaction:

-

Use a commercial kinome profiling service or kit.

-

Incubate the cell lysate with a library of kinase substrates in the presence of ATP and either this compound (at a concentration that shows a phenotype) or a vehicle control.

-

-

Detection:

-

Measure the phosphorylation of the substrate peptides, typically using radiolabeled ATP (³²P-ATP or ³³P-ATP) and scintillation counting, or using antibody-based detection methods (e.g., ELISA).

-

-

Data Analysis:

-

Compare the kinase activity in the this compound-treated sample to the vehicle control for each kinase in the panel.

-

A significant reduction in activity for a particular kinase indicates a potential off-target interaction.

-

Protocol 3: Off-Target Validation using siRNA-mediated Knockdown

This protocol is designed to validate if the observed phenotype is due to the inhibition of a hypothesized off-target.

Methodology:

-

siRNA Transfection:

-

Transfect your cells with at least two independent siRNAs targeting the potential off-target gene and a non-targeting control siRNA.

-

-

Knockdown Validation:

-

After 48-72 hours, validate the knockdown of the target protein by Western blotting or qRT-PCR.

-

-

Phenotypic Assay:

-

Perform your phenotypic assay on the knockdown cells.

-

-

This compound Treatment:

-

In a parallel experiment, treat the non-targeting control siRNA cells with this compound.

-

-

Comparison:

-

Compare the phenotype of the off-target knockdown cells with the phenotype of the this compound-treated cells. If the phenotypes are similar, it provides strong evidence that the effect of this compound is mediated through this off-target.

-

Phenotypic Rescue Workflow:

Caption: Workflow for off-target validation by phenotypic rescue.

References

- 1. uniprot.org [uniprot.org]

- 2. Aminopeptidase B - Wikipedia [en.wikipedia.org]

- 3. RNPEP arginyl aminopeptidase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. Aminopeptidase B (EC 3.4.11.6) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Toxicology: | Aurigene Pharmaceutical Services [aurigeneservices.com]

- 6. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PubMed [pubmed.ncbi.nlm.nih.gov]

How to improve Arphamenine B efficacy in experiments

Welcome to the technical support center for Arphamenine B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the efficacy of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful application of this potent aminopeptidase B inhibitor.

Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that may arise during the experimental use of this compound.

Q1: What is the primary mechanism of action for this compound?

This compound is a selective inhibitor of Aminopeptidase B (EC 3.4.11.6).[1] This zinc-dependent exopeptidase selectively removes arginine and/or lysine residues from the N-terminus of peptides.[2][3] By binding to the active site of Aminopeptidase B, this compound disrupts its catalytic function, which is crucial for various cellular processes, including peptide metabolism and protein processing.[1][2][3]

Q2: What is the recommended solvent for dissolving this compound?

For optimal solubility, it is recommended to dissolve this compound in Dimethyl sulfoxide (DMSO). While it is soluble in water, using DMSO allows for the preparation of concentrated stock solutions that can be further diluted in aqueous buffers or cell culture media. It is crucial to note that high concentrations of DMSO can have cytotoxic effects on cell cultures.[4][5][6] Therefore, the final concentration of DMSO in your experimental setup should be kept low, typically below 0.5%, to minimize any potential artifacts.[4]